molecular formula C15H12ClN3O4S2 B2788957 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide CAS No. 330201-52-0

2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

カタログ番号: B2788957
CAS番号: 330201-52-0
分子量: 397.85
InChIキー: YTURIYUOQNREGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-derived compound featuring a sulfamoyl group at the 6-position of the benzothiazole core and a 4-chlorophenoxy moiety linked via an acetamide bridge. Benzothiazoles are heterocyclic scaffolds renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities .

特性

IUPAC Name

2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S2/c16-9-1-3-10(4-2-9)23-8-14(20)19-15-18-12-6-5-11(25(17,21)22)7-13(12)24-15/h1-7H,8H2,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTURIYUOQNREGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its biological effects. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can be represented as follows:

  • Molecular Formula : C21_{21}H24_{24}ClN3_3O4_4S2_2
  • Molecular Weight : 444.01 g/mol

This compound features a chlorophenoxy group and a benzothiazole moiety, which are known to influence its pharmacological properties.

Research indicates that 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide exhibits several biological activities:

  • Inhibition of Osteoclastogenesis : A study demonstrated that derivatives of this compound can inhibit osteoclast differentiation and function. The mechanism involves altering the expression of osteoclast-specific genes and preventing the formation of mature osteoclasts, which are crucial for bone resorption .
  • Antitumor Activity : The compound has shown potential antitumor effects in various cancer cell lines. The sulfonamide group contributes to its ability to induce apoptosis in cancer cells by affecting cell proliferation pathways .
  • Anti-inflammatory Effects : Some studies suggest that compounds similar to 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide may possess anti-inflammatory properties by inhibiting specific inflammatory mediators .

Case Study 1: Osteoclast Inhibition

In an experimental study involving ovariectomized mice, treatment with a related compound significantly prevented bone loss associated with osteoporosis. The results indicated a reduction in osteoclast numbers and activity, highlighting the therapeutic potential for treating osteolytic disorders .

Case Study 2: Antitumor Activity in Prostate Cancer

A series of sulfonamide derivatives, including variations of this compound, were tested on human PC-3 prostate cancer cells. The compounds exhibited significant cytotoxicity with low micromolar concentrations, suggesting their potential as effective treatments against prostate cancer .

Data Table: Biological Activities Overview

Activity TypeMechanismReference
Osteoclast InhibitionAlters mRNA expression of osteoclast markers
Antitumor ActivityInduces apoptosis in cancer cells
Anti-inflammatoryInhibits inflammatory mediators

科学的研究の応用

Antimicrobial Activity

Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit bacterial growth effectively. Case studies have demonstrated that modifications to the benzothiazole structure enhance its potency against various pathogens, suggesting potential for developing new antimicrobial agents based on this compound .

Anticancer Properties

The compound has been investigated for its anticancer potential. Research published in reputable journals indicates that benzothiazole derivatives can induce apoptosis in cancer cells. In vitro studies have shown that 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells, by disrupting cellular processes essential for tumor growth .

Neurological Disorders

Another promising application of this compound is in the treatment of neurological disorders. The presence of the sulfonamide group in the structure is associated with neuroprotective effects. Studies suggest that this compound may modulate neurotransmitter levels and protect neuronal cells from oxidative stress, making it a candidate for further research in conditions like epilepsy and Alzheimer's disease .

Synthesis and Derivatives

The synthesis of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been achieved through various chemical pathways. One notable method involves the reaction between chlorophenoxy acetamide and sulfamoylbenzothiazole under controlled conditions. This synthetic approach not only provides the target compound but also opens avenues for creating analogs with enhanced biological activity.

Case Studies

Several case studies highlight the efficacy and potential applications of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide:

  • Antimicrobial Assessment : A study evaluated its effectiveness against multi-drug resistant strains of bacteria, showing promising results that suggest further development as an antibiotic agent.
  • Cancer Cell Line Testing : In vitro experiments demonstrated significant cytotoxicity against breast cancer cell lines, indicating a mechanism involving cell cycle arrest and apoptosis induction.
  • Neuroprotective Effects : Research focusing on neuronal cell cultures revealed that this compound could reduce neuroinflammation and promote cell survival under stress conditions.

類似化合物との比較

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The sulfamoyl (-SO₂NH₂) group in the target compound may enhance solubility and hydrogen bonding compared to methoxy (-OCH₃) or nitro (-NO₂) groups in BTC-j and BTC-r .
  • Steric Effects : Bulky groups like trifluoromethyl (-CF₃) in BTA may hinder binding to compact active sites compared to the sulfamoyl group .

Antimicrobial Activity

  • BTC-j: Exhibited MIC values of 3.125–12.5 µg/mL against E. coli, P. aeruginosa, S. aureus, and B. subtilis, attributed to DNA gyrase inhibition (docking score: −8.2 kcal/mol) .
  • BTC-r : Moderate activity (MIC: 12.5–25 µg/mL), with nitro group reducing potency compared to methoxy .
  • Target Compound : Sulfamoyl group may enhance gyrase binding via H-bonding with Asp81 or Arg76 residues, but experimental MIC data are lacking in evidence.

Anticancer Activity

  • BTA : Showed highest CK-1δ inhibition (pIC₅₀ = 7.8; GlideXP score: −3.78 kcal/mol) .
  • Compound 3.1.3 (): Demonstrated potent antitumor activity (IC₅₀ < 10 µM) via PI3K inhibition, with 4-chlorophenoxy and benzothiazole groups critical for binding .

Enzyme Inhibition and Specificity

  • PZ-39 (): A benzothiazole-triazine hybrid inhibited ABCG2 transporter (IC₅₀ = 0.8 µM) with specificity over ABCB1/ABCC1 .
  • Target Compound : Sulfamoyl group may confer selectivity for sulfotransferases or kinases, but mechanistic studies are needed.

Physicochemical and Pharmacokinetic Properties

Property Target Compound BTC-j BTA
LogP (Predicted) ~3.1* 2.8 4.2
Hydrogen Bond Donors 2 (SO₂NH₂) 2 (NH, pyridine) 1 (NH)
Hydrogen Bond Acceptors 6 6 8
Polar Surface Area (Ų) ~120 98 112

*Estimated using ChemDraw.

Implications :

  • The target compound’s higher polar surface area (PSA) and H-bond donors suggest improved solubility over BTA but lower passive diffusion than BTC-j.
  • Chlorophenoxy and sulfamoyl groups may increase plasma protein binding, affecting bioavailability .

Research Findings and Mechanistic Insights

  • Molecular Docking : Analogous compounds (e.g., BTC-j) bind DNA gyrase (PDB: 3G75) via π-π stacking (benzothiazole with Tyr122) and H-bonding (acetamide with Arg76) . The target compound’s sulfamoyl group may form additional H-bonds with Asp81, enhancing affinity.
  • Structure-Activity Relationship (SAR): 6-Position Substituents: Sulfamoyl > methoxy > nitro in antimicrobial activity . Phenoxy vs. Phenyl: 4-Chlorophenoxy improves anticancer activity over phenyl (e.g., 3.1.3 vs. cisplatin) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。